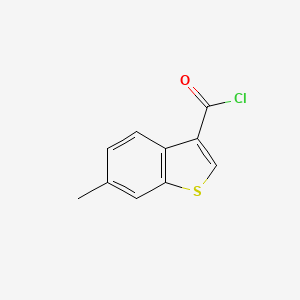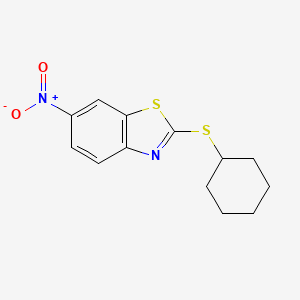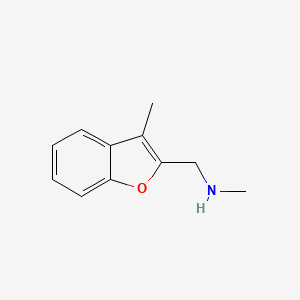
N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to form the final product.Molecular Structure Analysis
The molecular formula of “N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound starts with the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. This forms the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to form the final product.Physical And Chemical Properties Analysis
The molecular formula of “N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .Applications De Recherche Scientifique
Metabolic Pathway Studies
A study on the metabolism of psychoactive phenethylamine in rats identified several metabolites, suggesting multiple metabolic pathways. Although the primary compound in this study is different, the related chemical structure and metabolites provide insights into potential metabolic processes of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in similar contexts (Kanamori et al., 2002).
Antitumor Potential
Research has explored N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy/bromo substitutions for their cytotoxic effects, particularly against cancer cell lines like MCF7. This indicates a potential application of similar compounds, such as N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide, in cancer research (González et al., 2021).
Neuropharmacological Research
Studies on cyclohexanecarboxylic acid derivatives, structurally related to N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide, have examined their affinity and selectivity at human 5-HT1A receptors. This suggests potential applications in neuropharmacological research, especially related to serotonin receptors (Corradetti et al., 2005).
Hypoglycemic and Hypolipidemic Activity
A study on glibenclamide analogues, which includes a structurally related compound, revealed significant hypoglycemic and hypolipidemic activities in rats. This suggests potential research applications of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in diabetes and lipid metabolism studies (Ahmadi et al., 2014).
Inhibitory Effects on Biofilm Formation
The influence of a structurally similar compound on biofilm formation by Staphylococcus epidermidis was examined, demonstrating its potential to inhibit biofilm formation. This indicates possible applications of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in antimicrobial and biofilm-related research (Li Zhen-long, 2008).
Propriétés
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZBNPQJHXRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)


![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)



![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)